molecular formula C10H16N4O B2760155 (5S,6S)-5-Amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one CAS No. 2137739-09-2

(5S,6S)-5-Amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one

Cat. No. B2760155
CAS RN: 2137739-09-2
M. Wt: 208.265
InChI Key: GECWGZMABPIRPP-XVKPBYJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,6S)-5-Amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using different methods.

Scientific Research Applications

Synthetic Applications and Methodologies

Pyrazole Synthesis

The synthesis of pyrazoles, including derivatives that might structurally resemble "(5S,6S)-5-Amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one," has been explored through methods such as dealkylation of pyrazolium salts. This process allows for the rapid conversion of dimethylpyrazolium salts to 1-methylpyrazoles, providing a pathway to 3- and 5-substituted aminopyrazoles, which are challenging to obtain through other methods (Cross, Arotin, & Ruopp, 1980).

Catalytic Enantioselective Synthesis

Enantiopure ligands, such as those derived from secondary amines and triphenylethylene oxide, have been utilized for catalytically inducing the addition of diethylzinc to aldehydes with high enantioselectivity. This methodology can be applied to synthesize enantiomerically enriched compounds, including piperidine derivatives (Solà et al., 1998).

Multicomponent Reactions

Multicomponent reactions involving 3-aminopyrazol-5-ones have been developed to create novel heterocyclic scaffolds with antibacterial activity. These reactions highlight the versatility of pyrazole derivatives in synthesizing complex molecules with potential biological applications (Frolova et al., 2011).

Potential Pharmaceutical Applications

Serotonin Receptor Antagonists

Novel piperazine derivatives, including those structurally related to piperidin-2-one compounds, have been synthesized and evaluated for their antagonistic activities against the serotonin 5-HT3 receptor. These findings indicate the potential of such compounds in the development of treatments for conditions modulated by serotonin receptors (Mahesh, Perumal, & Pandi, 2004).

Antibacterial Activity

The discovery of novel heterocyclic scaffolds with antibacterial activity, such as those derived from multicomponent synthesis involving aminopyrazoles, underscores the potential of structurally complex piperidine derivatives in pharmaceutical research aimed at combating bacterial infections (Frolova et al., 2011).

properties

IUPAC Name

(5S,6S)-5-amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-13-9(15)4-3-7(11)10(13)8-5-6-12-14(8)2/h5-7,10H,3-4,11H2,1-2H3/t7-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECWGZMABPIRPP-XVKPBYJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)N)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CCC1=O)N)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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